(D-Ala4)-Substance P (4-11)

Description

Contextualization within Tachykinin Peptide Analogs

The tachykinin family of neuropeptides is a group of small, bioactive peptides that share a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2. nih.gov This family includes key mammalian neurotransmitters such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). nih.govresearchgate.net These peptides exert their effects by binding to G protein-coupled receptors known as neurokinin (NK) receptors, categorized into NK1, NK2, and NK3 subtypes. nih.govoup.com Substance P is the preferential endogenous ligand for the NK1 receptor. nih.govtranspopmed.org

(D-Ala4)-Substance P (4-11) is a synthetic analog of Substance P. medchemexpress.com Its structure is modified in two significant ways:

Truncation: It is a C-terminal octapeptide fragment, meaning it consists of the amino acids from position 4 to 11 of the full 11-amino acid Substance P sequence. nih.govnih.gov

Substitution: The native L-Alanine at position 4 has been replaced with its D-isomer, D-Alanine.

These modifications place (D-Ala4)-Substance P (4-11) within a large class of engineered tachykinin analogs created for research purposes. nih.gov By systematically altering the parent peptide's structure, scientists can dissect the roles of specific amino acid residues and sequences in receptor binding and signal transduction. nih.govresearchgate.net

Historical Significance in Neurokinin Receptor Antagonist Development

The study of Substance P and its analogs like (D-Ala4)-Substance P (4-11) has been historically significant in the journey to develop potent and selective neurokinin receptor antagonists. oup.com Early research focused on understanding the structure-activity relationships of peptide ligands to map the binding sites of NK receptors. nih.govresearchgate.net Analogs were used to determine which parts of the Substance P molecule were essential for binding and which were responsible for activating the receptor.

This foundational work with peptide analogs was a crucial stepping stone toward the creation of non-peptide antagonists. oup.com By elucidating the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity—researchers gained the insights needed to design small, non-peptide molecules that could block the NK1 receptor. mdpi.com This line of research ultimately led to the development of clinically significant compounds like Aprepitant, a selective NK1 receptor antagonist. nih.govoup.com The initial investigations using peptide fragments helped to characterize the receptor and validate it as a therapeutic target long before non-peptide agents were discovered.

Research Utility of Truncated and Modified Peptide Structures

The creation and study of truncated and modified peptides like (D-Ala4)-Substance P (4-11) are fundamental research strategies in pharmacology and biochemistry. Truncating a peptide, such as by using only the (4-11) fragment of Substance P, helps identify the minimal sequence necessary for receptor interaction. nih.gov Studies have shown that the C-terminal region of tachykinins is critical for receptor activation, often referred to as the "message domain". nih.govgenscript.com

Introducing modifications, such as the D-amino acid substitution in (D-Ala4)-Substance P (4-11), serves several research purposes. D-amino acids are not typically found in mammalian proteins and can confer resistance to degradation by proteases, extending the peptide's half-life in experimental systems. Furthermore, changing the stereochemistry at a specific position can drastically alter binding affinity or functional activity, providing high-resolution information about the conformation required for receptor interaction.

Research using this and similar analogs has demonstrated that it is possible to separate the binding properties of a ligand from its ability to cause a biological effect. For instance, (D-Ala4)-Substance P (4-11) can inhibit the binding of radiolabeled Substance P to brain cortex membranes, indicating it occupies the receptor binding site. medchemexpress.com Such findings are critical for understanding the molecular mechanisms of receptor antagonism and for designing new research tools and potential therapeutic leads. capes.gov.br

Research Findings for (D-Ala4)-Substance P (4-11)

The following table summarizes key in vitro binding data for (D-Ala4)-Substance P (4-11) in rat brain cortex membranes. The IC50 value represents the concentration of the compound required to inhibit 50% of the binding of a specific radiolabeled ligand.

| Compound | Radiolabeled Ligand | Tissue Preparation | IC50 (µM) |

| (D-Ala4)-Substance P (4-11) | ¹²⁵I-Bolton Hunter-conjugated Substance P | Rat brain cortex membranes | 0.15 medchemexpress.com |

| (D-Ala4)-Substance P (4-11) | ¹²⁵I-Bolton Hunter-conjugated Eledoisin | Rat brain cortex membranes | 0.5 medchemexpress.com |

Properties

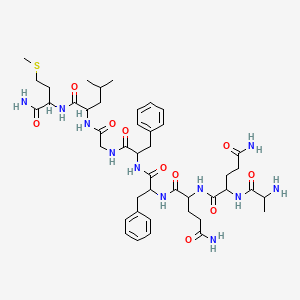

Molecular Formula |

C44H65N11O10S |

|---|---|

Molecular Weight |

940.1 g/mol |

IUPAC Name |

N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(2-aminopropanoylamino)pentanediamide |

InChI |

InChI=1S/C44H65N11O10S/c1-25(2)21-32(43(64)51-29(38(48)59)19-20-66-4)50-37(58)24-49-40(61)33(22-27-11-7-5-8-12-27)54-44(65)34(23-28-13-9-6-10-14-28)55-42(63)31(16-18-36(47)57)53-41(62)30(15-17-35(46)56)52-39(60)26(3)45/h5-14,25-26,29-34H,15-24,45H2,1-4H3,(H2,46,56)(H2,47,57)(H2,48,59)(H,49,61)(H,50,58)(H,51,64)(H,52,60)(H,53,62)(H,54,65)(H,55,63) |

InChI Key |

UBTXIXKYOWTVEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)N |

Origin of Product |

United States |

Structural Determinants and Structure Activity Relationship Sar Studies of D Ala4 Substance P 4 11

Conformational Analysis and Molecular Dynamics Research

The three-dimensional structure of peptide ligands is a critical determinant of their interaction with receptors. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to predict the stable conformations of peptides and to understand their dynamic behavior in solution and upon receptor binding. nih.govmdpi.com

For Substance P and its analogs, these studies reveal how specific structural modifications influence the peptide's shape and its ability to bind to the NK-1 receptor. The introduction of a D-amino acid, such as D-Alanine at position 4, is expected to significantly alter the peptide's backbone conformation compared to the native L-amino acid sequence. This change can induce a specific bend or turn in the peptide chain that is unfavorable for receptor activation but favorable for binding, a common strategy in converting an agonist into an antagonist. ekb.eg

While specific, detailed molecular dynamics simulations exclusively for (D-Ala4)-Substance P (4-11) are not widely reported in foundational literature, the principles from studies on similar D-amino acid-substituted SP analogs apply. ekb.eggoogle.com Such research typically investigates the stability of secondary structures, intramolecular hydrogen bonds, and the spatial orientation of key pharmacophoric residues—particularly the aromatic side chains of Phe7 and Phe8 and the C-terminal Met11—which are known to be crucial for receptor interaction. brieflands.combiorxiv.org MD simulations would confirm the stabilizing or destabilizing effects of the D-Ala4 substitution on the bioactive conformation required for receptor antagonism.

Impact of D-Alanine Substitution at Position 4 on Biological Activity

The substitution of L-amino acids with their D-isomers is a well-established strategy in medicinal chemistry to create peptide analogs with modified biological activity, often resulting in receptor antagonists with increased metabolic stability. ekb.eg In the case of Substance P, the introduction of D-amino acids at various positions has been shown to convert the native agonist into a competitive antagonist at the NK-1 receptor.

The specific placement of a D-Alanine at position 4 is a strategic modification. While the C-terminal fragment (residues 6-11) is considered the primary sequence for receptor binding and activation, modifications in the N-terminal region of this fragment can drastically alter its functional outcome. brieflands.combiorxiv.org The substitution at position 4 with a D-amino acid is believed to induce a conformational change that allows the peptide to bind to the NK-1 receptor but prevents the subsequent conformational changes in the receptor that are necessary for signal transduction. This results in the blockade of the receptor, preventing the native Substance P from binding and eliciting its biological effects, such as vasodilation and smooth muscle contraction. wikipedia.org Analogs such as [Pro4, D-Trp7, 9]-SP (4-11) have been noted to act as strong competitive antagonists, highlighting the importance of modifications at position 4 for achieving antagonism. ekb.eg

Influence of C-terminal Truncation and Amidation on Receptor Interaction

The biological activity of (D-Ala4)-Substance P (4-11) is profoundly influenced by both its truncated nature and the chemical state of its C-terminus.

C-terminal Truncation: Native Substance P is an undecapeptide (11 amino acids). wikipedia.org The fragment (4-11) represents the C-terminal octapeptide portion, starting from position 4. Research has consistently shown that the C-terminal region of Substance P is essential for its biological activity and high-affinity binding to the NK-1 receptor. brieflands.comdiva-portal.org The core sequence responsible for receptor interaction is generally considered to be within residues 6 to 11. biorxiv.org Therefore, the (4-11) fragment retains the necessary pharmacophore for receptor recognition. However, truncation can affect signaling outcomes; for instance, certain N-terminally truncated metabolites of SP retain the ability to increase intracellular calcium but lose the ability to increase cAMP. physiology.org

C-terminal Amidation: The presence of an amide group (-NH2) at the C-terminus, in place of a free carboxylic acid (-COOH), is a critical feature for the activity of Substance P and its analogs. diva-portal.org This amidation is essential for potent receptor binding and biological activity. diva-portal.orgacs.org The C-terminal amide is believed to engage in crucial hydrogen bonding within the deep ligand-binding pocket of the NK-1 receptor. biorxiv.orgacs.org Replacing the amide with a carboxylic acid has been shown to severely reduce receptor binding affinity. acs.org This modification not only enhances receptor interaction but also increases the peptide's stability by making it more resistant to degradation by carboxypeptidases. diva-portal.org

| Modification | Effect on Structure | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-terminal Truncation (e.g., SP 4-11) | Retains the core C-terminal sequence (6-11) essential for receptor binding. | Maintains the ability to bind to the NK-1 receptor. The specific truncation can alter signaling pathways. | brieflands.combiorxiv.orgphysiology.org |

| C-terminal Deamidation (COOH-terminus) | Replaces the C-terminal amide with a free carboxyl group. | Drastically reduces receptor binding affinity and biological activity. | diva-portal.orgacs.org |

| D-Amino Acid Substitution (e.g., D-Ala4) | Induces a significant change in the peptide backbone conformation. | Converts the peptide from an agonist to a competitive antagonist by preventing receptor activation. | ekb.eggoogle.com |

Comparative SAR with Native Substance P and Other Antagonistic Analogs

The structure-activity relationship (SAR) of (D-Ala4)-Substance P (4-11) is best understood by comparing it with the native agonist, Substance P, and other synthetic antagonists.

Native Substance P: As the endogenous ligand for the NK-1 receptor, Substance P is a potent agonist. Its full-length sequence and all-L-amino acid configuration allow it to bind to and activate the receptor, initiating downstream signaling cascades. frontiersin.org The N-terminal portion (1-4) of native SP is thought to play a role in receptor selectivity and signaling potency. mdpi.com

(D-Ala4)-Substance P (4-11): This analog is an antagonist. Its SAR is defined by:

Truncated Sequence: It lacks the first three amino acids of native SP.

D-Ala Substitution: The key change at position 4 induces a non-activating conformation.

Conserved C-Terminus: It retains the critical C-terminal sequence (Phe-Phe-Gly-Leu-Met-NH2) necessary for binding to the NK-1 receptor. brieflands.com

Other Antagonistic Analogs: Many SP antagonists have been developed, typically involving multiple D-amino acid substitutions, particularly at positions 7 and 9, which are critical for agonist activity. For example, Spantide ([D-Arg1, D-Trp7,9, Leu11]-SP) is a well-known antagonist that features several D-amino acid substitutions throughout the peptide chain. Another example, [D-Pro4, D-Trp7, 9, 10, Phe11] SP (4-11), demonstrates that combining a D-amino acid at position 4 with further substitutions in the C-terminus can yield potent antagonists. wjgnet.com Compared to these multi-substituted analogs, (D-Ala4)-Substance P (4-11) represents a more conservative modification, relying on a single strategic D-amino acid substitution within the truncated framework to achieve its antagonistic properties.

| Compound | Sequence | Key Structural Features | Biological Activity at NK-1R | Reference |

|---|---|---|---|---|

| Substance P (Native) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Undecapeptide; All L-amino acids; C-terminal amide. | Agonist | wikipedia.org |

| (D-Ala4)-Substance P (4-11) | (D-Ala)-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Octapeptide; D-amino acid at position 4; C-terminal amide. | Antagonist | ekb.egcirclestar-chem.com |

| Spantide | [D-Arg1, D-Trp7,9, Leu11]-SP | Undecapeptide; Multiple D-amino acid substitutions (positions 1, 7, 9); Leu substitution at position 11. | Antagonist | wjgnet.com |

| [D-Pro4, D-Trp7,9,10, Phe11]-SP (4-11) | [D-Pro4, D-Trp7,9,10, Phe11]-SP (4-11) | Octapeptide; Multiple D-amino acid substitutions (positions 4, 7, 9, 10); Phe substitution at position 11. | Antagonist | wjgnet.com |

Neurokinin Receptor Nk Binding Pharmacology of D Ala4 Substance P 4 11

Affinity and Selectivity Profiles for Neurokinin 1 (NK1) Receptors

(D-Ala4)-Substance P (4-11) has been primarily characterized as a ligand for the Neurokinin 1 (NK1) receptor, the preferred receptor for the endogenous ligand Substance P. nih.govjneurology.com Its binding affinity and selectivity for the NK1 receptor have been determined through various in vitro pharmacological assays.

Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands with their receptors. These assays utilize a radiolabeled ligand that binds with high affinity and specificity to the target receptor. The affinity of an unlabeled compound, such as (D-Ala4)-Substance P (4-11), can then be determined by its ability to compete with and displace the radioligand from the receptor.

In studies using rat brain cortex membranes, (D-Ala4)-Substance P (4-11) has been shown to inhibit the binding of radiolabeled tachykinin receptor ligands. Specifically, it inhibits the binding of ¹²⁵I-Bolton Hunter-conjugated Substance P with an IC₅₀ value of 0.15 μM. medchemexpress.com The IC₅₀ value represents the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. Furthermore, it inhibits the binding of ¹²⁵I-Bolton Hunter-conjugated Eledoisin, another tachykinin peptide, with an IC₅₀ of 0.5 μM. medchemexpress.com Eledoisin and Substance P are both members of the tachykinin class of peptides and share a similar spectrum of biological activities. medchemexpress.com The ability of (D-Ala4)-Substance P (4-11) to inhibit the binding of these established NK1 receptor ligands demonstrates its interaction with this receptor subtype.

| Radioligand | Tissue/System | IC₅₀ (μM) |

|---|---|---|

| ¹²⁵I-Bolton Hunter-conjugated Substance P | Rat brain cortex membranes | 0.15 |

| ¹²⁵I-Bolton Hunter-conjugated Eledoisin | Rat brain cortex membranes | 0.5 |

Receptor occupancy studies provide insights into the extent to which a ligand binds to its target receptor population at a given concentration. This information is crucial for correlating receptor binding with functional cellular responses. While specific quantitative receptor occupancy data for (D-Ala4)-Substance P (4-11) are not extensively detailed in the available literature, the inhibition constants derived from radioligand binding assays provide an indirect measure of receptor occupancy. The IC₅₀ values suggest that micromolar concentrations of (D-Ala4)-Substance P (4-11) are required to occupy a significant portion of the NK1 receptors in in vitro preparations like rat brain cortex membranes. medchemexpress.com The structural determinants of the compound govern its binding affinity to the NK1 receptor. evitachem.com

Interaction with Neurokinin 2 (NK2) and Neurokinin 3 (NK3) Receptors

The selectivity of a ligand for a specific receptor subtype over others is a critical aspect of its pharmacological profile. While Substance P preferentially binds to NK1 receptors, it can also interact with NK2 and NK3 receptors with lower affinity. d-nb.infojneurology.com The interaction of (D-Ala4)-Substance P (4-11) with NK2 and NK3 receptors is less well-characterized than its binding to NK1 receptors. Tachykinin receptors, including NK1, NK2, and NK3, can be co-expressed in the same cells, leading to potential receptor crosstalk. d-nb.infonih.gov For instance, studies have demonstrated a direct interaction between NK1 and NK2 receptors at the protein level, forming heterodimers that can modulate downstream signaling. nih.gov However, specific binding affinity data (e.g., Ki or IC₅₀ values) for (D-Ala4)-Substance P (4-11) at NK2 and NK3 receptors are not prominently available in the reviewed literature, making a definitive statement on its selectivity profile challenging.

Investigation of Allosteric Modulation of Neurokinin Receptors

Allosteric modulation refers to the process where a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous agonist. universiteitleiden.nl This binding can modify the receptor's affinity for the endogenous ligand or its signaling efficacy. universiteitleiden.nl There is evidence to suggest that (D-Ala4)-Substance P (4-11) may exhibit allosteric properties at neurokinin receptors. evitachem.com This suggests that beyond simple competitive binding at the orthosteric site, the compound may influence receptor function through binding to a secondary site, thereby modulating the signaling cascades initiated by the primary agonist. evitachem.com This mode of action represents a more nuanced mechanism for tuning receptor activity compared to direct agonism or antagonism. universiteitleiden.nl

Receptor Desensitization and Internalization Mechanisms

Prolonged exposure of G protein-coupled receptors to their agonists typically leads to a process of desensitization, which is a mechanism to prevent overstimulation of the cell. tandfonline.com This process often involves the phosphorylation of the receptor, uncoupling from its G protein, and subsequent internalization (endocytosis) from the cell surface. tandfonline.comnih.gov

The activation of the NK1 receptor by its natural ligand, Substance P, is known to induce receptor desensitization and internalization. tandfonline.com This process is often mediated by the recruitment of proteins called β-arrestins. nih.gov While the direct effects of (D-Ala4)-Substance P (4-11) on NK1 receptor desensitization and internalization have not been extensively documented, its action as a ligand for this receptor suggests it could participate in these regulatory processes. As a Substance P analog, its binding to the NK1 receptor would be expected to trigger the canonical GPCR regulatory mechanisms. The prompt tachyphylaxis (rapid desensitization) observed for the NK1 receptor upon agonist exposure is linked to its rapid internalization. tandfonline.com Resensitization of the receptor, allowing it to respond to subsequent stimulation, requires endocytosis, recycling, and dephosphorylation. tandfonline.com

Intracellular Signal Transduction Mechanisms Mediated by D Ala4 Substance P 4 11

G Protein Coupling and Downstream Effector Pathways

The neurokinin-1 receptor can couple to multiple G protein subtypes, primarily Gq/11 and Gs. Full-length Substance P is capable of activating both of these pathways. However, C-terminal fragments of Substance P, including analogs like (D-Ala4)-Substance P (4-11), demonstrate a preference for Gq/11 coupling. nih.govescholarship.org This biased coupling is a critical determinant of the subsequent intracellular signaling cascade.

Recent structural and pharmacological studies have revealed that the N-terminal region of Substance P is crucial for the effective activation of the Gs signaling pathway. nih.govescholarship.org Analogs lacking this N-terminal portion, such as (D-Ala4)-Substance P (4-11), are therefore considered Gq-biased agonists. nih.gov

The activation of Gs proteins by GPCRs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). wjgnet.com This increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates a variety of downstream targets, modulating numerous cellular functions. wjgnet.com

Due to its nature as a C-terminal analog of Substance P, (D-Ala4)-Substance P (4-11) is a weak activator of the Gs-adenylyl cyclase-cAMP signaling axis. nih.govescholarship.org Studies comparing full-length Substance P with its C-terminal fragments have shown that while Substance P potently stimulates cAMP accumulation, fragments lacking the N-terminus have a significantly diminished capacity to do so. nih.govescholarship.org This suggests that (D-Ala4)-Substance P (4-11) would not be an effective modulator of adenylyl cyclase activity.

Table 1: Representative data comparing the potency of Substance P and a C-terminal fragment analog in activating Gq and Gs signaling pathways.

| Ligand | Gq Activation (EC50, nM) | Gs (cAMP) Activation (EC50, nM) |

| Substance P (1-11) | 1.2 | 5.8 |

| SP C-terminal analog | 1.5 | >1000 |

This table illustrates the principle of Gq bias for C-terminal SP analogs, based on published research. nih.govescholarship.org

The primary signaling pathway activated by (D-Ala4)-Substance P (4-11) is mediated through its robust coupling to Gq/11 proteins. nih.govescholarship.org The activation of Gq/11 stimulates the effector enzyme phospholipase C (PLC). wjgnet.comnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wjgnet.comnih.gov

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.gov This rapid increase in intracellular calcium concentration is a key signaling event that activates a multitude of calcium-dependent enzymes and cellular processes. The C-terminal region of Substance P is the primary determinant for activating this PLC-IP3-Ca2+ pathway. escholarship.orgmdpi.com

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC). nih.gov PKC, in turn, phosphorylates a wide array of cellular proteins, leading to diverse physiological responses.

Table 2: Effect of (D-Ala4)-Substance P (4-11) on Intracellular Second Messengers.

| Second Messenger | Basal Level | Level after stimulation with (D-Ala4)-Substance P (4-11) |

| Intracellular Ca2+ | Low | High |

| cAMP | Basal | Minimal to no increase |

This table provides a qualitative representation of the expected changes in second messenger concentrations upon stimulation with a Gq-biased agonist like (D-Ala4)-Substance P (4-11).

Activation of the NK1R by Substance P and its analogs is known to stimulate the mitogen-activated protein kinase (MAPK) signaling cascades. jneurology.com These cascades, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial regulators of cell proliferation, differentiation, inflammation, and apoptosis. uevora.ptresearchgate.net

The activation of MAPK pathways by (D-Ala4)-Substance P (4-11) can occur through both G protein-dependent and β-arrestin-dependent mechanisms. The Gq/11-PLC-PKC pathway can lead to the activation of the Raf-MEK-ERK cascade. Additionally, β-arrestin, upon recruitment to the activated NK1R, can act as a scaffold for components of the MAPK cascade, leading to a more sustained activation of these kinases.

Beta-Arrestin Recruitment and Functional Selectivity (Signaling Bias)

Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor. nih.gov β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. nih.gov

Beyond its role in desensitization, β-arrestin can also initiate its own signaling cascades, a phenomenon known as biased agonism or functional selectivity. nih.govcore.ac.uk Ligands can be classified as G protein-biased or β-arrestin-biased, depending on which pathway they preferentially activate. nih.gov

For (D-Ala4)-Substance P (4-11), it is plausible that it acts as a biased agonist at the NK1R. The specific conformation that the receptor adopts upon binding this analog may favor coupling to Gq/11 and also promote the recruitment of β-arrestin, which can then mediate downstream signaling events, including MAPK activation, independently of G protein activation. The degree of bias can be quantified by comparing the potency and efficacy of the ligand for G protein activation versus β-arrestin recruitment.

Table 3: Hypothetical Biased Signaling Profile of (D-Ala4)-Substance P (4-11).

| Signaling Pathway | Potency (EC50) | Efficacy (% of Substance P) |

| Gq Activation (Ca2+ mobilization) | High | High |

| Gs Activation (cAMP accumulation) | Low | Low |

| β-arrestin Recruitment | Moderate | Moderate to High |

This table illustrates a potential biased signaling profile for a C-terminal SP analog, highlighting its preference for Gq-mediated pathways and potential for β-arrestin recruitment over Gs-mediated signaling.

Cross-talk with Other Receptor-Mediated Signaling Networks

The intracellular signaling pathways initiated by (D-Ala4)-Substance P (4-11) through the NK1R can interact with and modulate the signaling of other receptor systems. This cross-talk can occur at multiple levels of the signaling cascade.

For instance, the activation of PKC by the Gq/11 pathway can lead to the phosphorylation of other receptors or their downstream signaling components, thereby altering their activity. Similarly, the activation of MAPK cascades can have widespread effects on gene expression, influencing the cellular response to a variety of other stimuli.

Furthermore, there is evidence of heterodimerization between the NK1R and other GPCRs. Such receptor-receptor interactions can lead to novel signaling properties, where the activation of one receptor by its ligand can influence the signaling of its partner receptor. The precise nature of cross-talk involving (D-Ala4)-Substance P (4-11) would depend on the specific cellular context and the complement of other receptors and signaling molecules present.

Neurobiological and Neurophysiological Mechanistic Investigations of D Ala4 Substance P 4 11 in Preclinical Models

Modulation of Neuronal Excitability and Synaptic Plasticity in In Vitro Systems

Substance P is a potent modulator of neuronal activity and synaptic functions in various in vitro preparations, primarily through its interaction with the neurokinin-1 receptor (NK1R).

Neuronal Excitability:

In vitro studies using whole-cell patch-clamp recordings in rat brainstem slices have demonstrated that Substance P increases the excitability of medullary dorsal motor nucleus of the vagus (mDMV) neurons. This effect is achieved by depolarizing the membrane potential through the inhibition of K+ conductance. Application of SP induces an inward current, leading to membrane depolarization and the generation of action potentials.

Similarly, in cultured dorsal root ganglion (DRG) neurons, Substance P has been shown to increase neuronal excitability. It produces a depolarization of the resting membrane potential and can modulate various ligand- and voltage-gated ion channels. The specific effect, whether an increase or decrease in excitability, can depend on the cell diameter and the time course of the action potential after-hyperpolarization.

Synaptic Plasticity:

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a cellular mechanism underlying these cognitive functions. While direct studies on (D-Ala4)-Substance P (4-11) are lacking, research on Substance P suggests a role in modulating synaptic plasticity. For instance, peripheral administration of Substance P in mice has been shown to impair LTP at hippocampal CA3-CA1 synapses. Transcriptomic analyses in these studies revealed changes in genes associated with synaptic transmission and the regulation of membrane potential.

Table 1: Effects of Substance P on Neuronal Excitability in In Vitro Models

| Preparation | Neuronal Population | Effect of Substance P | Mechanism of Action |

| Rat Brainstem Slices | Medullary Dorsal Motor Nucleus of the Vagus (mDMV) Neurons | Increased excitability, membrane depolarization, induction of action potentials | Inhibition of K+ conductance |

| Cultured Dorsal Root Ganglion (DRG) Neurons | Small diameter sensory neurons | Increased excitability, membrane depolarization | Modulation of various ligand- and voltage-gated ion channels |

Mechanistic Role in Nociceptive Processing in Animal Models

Substance P is a key neurotransmitter and neuromodulator in the processing of pain signals (nociception) at both spinal and supraspinal levels.

Spinal Cord:

Within the spinal cord, Substance P is released from the central terminals of primary afferent nociceptors (pain-sensing neurons) in the dorsal horn. This release is triggered by noxious stimuli. SP acts on NK1R-expressing neurons in the superficial laminae of the dorsal horn, producing a slow excitatory postsynaptic potential (EPSP). This prolonged depolarization is thought to contribute to the transmission of delayed, persistent pain signals.

Substance P also enhances the effects of the primary excitatory neurotransmitter, glutamate. It does so by increasing the phosphorylation of NMDA receptors, a subtype of glutamate receptor, which leads to increased glutamate-induced currents and neuronal hyperexcitability. This process is a critical component of central sensitization, a state of heightened excitability in the spinal cord that contributes to chronic pain conditions.

Supraspinal Circuitry:

At the supraspinal level, Substance P is involved in descending pain modulation pathways. For example, microinjection of SP into the rostral ventromedial medulla (RVM), a key area in the brainstem for pain control, can induce hyperalgesia (increased sensitivity to pain) through descending facilitatory mechanisms that are dependent on glutamate and GABA. The periaqueductal gray (PAG) is another critical brainstem region where Substance P plays a role in pain modulation, often interacting with the endogenous opioid system.

In the peripheral nervous system, Substance P is released from the peripheral terminals of sensory neurons in response to tissue injury or inflammation. This release contributes to a phenomenon known as neurogenic inflammation, characterized by vasodilation and plasma extravasation.

Substance P can also act in an autocrine or paracrine manner to sensitize peripheral sensory neurons. During inflammation, various inflammatory mediators can stimulate the release of Substance P, which in turn modulates a variety of ion channels on the sensory nerve endings, leading to a lower threshold for activation and an exaggerated response to noxious stimuli.

Influence on Neuroinflammatory Processes and Glial Cell Activation in Preclinical Settings

Substance P is a significant mediator of the interplay between the nervous and immune systems, particularly in the context of neuroinflammation. It exerts its effects through the activation of glial cells, including microglia and astrocytes.

In preclinical models, Substance P has been shown to stimulate the release of pro-inflammatory cytokines and chemokines from both microglia and astrocytes. Studies using primary cultured microglia have demonstrated that Substance P can induce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) karger.comresearchgate.net.

In human astrocytoma cells and primary human astrocytes, Substance P activates the key inflammatory transcription factor NF-κB, leading to the production of cytokines such as IL-6 and IL-8. This suggests that Substance P can contribute to the inflammatory milieu within the central nervous system during pathological conditions.

Microglia:

Microglia, the resident immune cells of the central nervous system, express the NK1R. Upon activation by Substance P, microglia can undergo a morphological transformation to an activated state and produce reactive oxygen species (ROS) in addition to pro-inflammatory cytokines karger.comresearchgate.netresearchgate.net. This activation of microglia by Substance P is implicated in the neuroinflammatory component of various neurological diseases.

Astrocytes:

Astrocytes also express NK1R and are responsive to Substance P. Substance P can augment the inflammatory responses of astrocytes to other stimuli, such as bacterial components. For example, while Substance P alone may not induce significant IL-6 production in astrocytes, it can enhance the cytokine release triggered by bacterial lipopolysaccharide (LPS) nih.gov. This indicates a role for Substance P in amplifying ongoing inflammatory responses in the CNS.

Table 2: Effects of Substance P on Glial Cells and Neuroinflammation

| Cell Type | Effect of Substance P | Mediators Released |

| Microglia | Activation, production of pro-inflammatory cytokines and ROS | TNF-α, IL-6, Reactive Oxygen Species |

| Astrocytes | Activation, potentiation of inflammatory responses | IL-6, IL-8 (in response to co-stimulation) |

Modulation of Stress-Related Neurocircuitry in Rodent Models

(D-Ala4)-Substance P (4-11), an analogue of the C-terminal fragment of Substance P (SP), is implicated in the modulation of brain regions critical to the stress response. Preclinical studies in rodent models indicate that the broader SP/neurokinin-1 receptor (NK1R) system is a key mediator of anxiety and stress-related behaviors. Emotional stressors have been shown to trigger a significant and prolonged release of endogenous SP in specific nuclei of the amygdala, a pivotal brain area for processing emotional stimuli. nih.gov

Research using in vivo microdialysis in rats has demonstrated that immobilization stress leads to a pronounced increase in SP levels specifically within the medial nucleus of the amygdala (MeA). nih.govnih.gov This release of SP is functionally significant; direct microinjections of SP into the MeA of unstressed rats produce anxiogenic-like effects. nih.gov Conversely, administering an NK1R antagonist into the MeA can block these stress-induced anxiety behaviors, highlighting the crucial role of SP transmission in this specific neurocircuit. nih.govnih.gov

The effects of SP are not limited to the amygdala. The neuropeptide and its C-terminal fragments, of which (D-Ala4)-Substance P (4-11) is a synthetic analogue, exert modulatory effects in other key areas of the brain's stress circuitry. nih.gov Studies have shown that the aversive effects of SP in the dorsal periaqueductal gray (DPAG), a region involved in fear and defensive responses, are likely mediated by its C-terminal fragment. nih.gov Furthermore, antagonizing the NK1R centrally has been found to attenuate stress-induced neuronal activation, as measured by c-Fos expression, in the paraventricular nucleus (PVN) of the hypothalamus and the lateral septum. nih.gov This suggests that SP signaling through the NK1R contributes to the activation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine stress response system.

However, the role of endogenous SP in the HPA axis response can be complex. Some evidence suggests an inhibitory or modulatory function, where blockade of SP receptors with an antagonist was found to enhance the corticosterone response to certain types of stressors in rats, indicating that SP may normally temper the extent of the hormonal stress reaction. nih.gov

Table 1: Effects of Substance P / NK1R Modulation on Stress-Related Neurocircuitry in Rodent Models

| Brain Region | Experimental Manipulation | Model | Observed Effect | Citation |

|---|---|---|---|---|

| Medial Amygdala (MeA) | Immobilization Stress | Rat | Increased extracellular Substance P levels (~150%) | nih.gov |

| Medial Amygdala (MeA) | Microinjection of SP | Rat | Anxiogenic-like behavior in Elevated Plus Maze | nih.gov |

| Medial Amygdala (MeA) | Microinjection of NK1R Antagonist | Rat | Blocked stress-induced anxiogenic-like effect | nih.govnih.gov |

| Paraventricular Nucleus (PVN) | Intracerebroventricular NK1R Antagonist | Rat | Attenuated stress-induced c-Fos expression | nih.gov |

| Lateral Septum | Intracerebroventricular NK1R Antagonist | Rat | Attenuated stress-induced c-Fos expression | nih.gov |

| Dorsal Periaqueductal Gray (DPAG) | Microinjection of SP C-terminal fragment | Rat | Pro-aversive behavioral activation | nih.gov |

| Systemic (HPA Axis) | Systemic NK1R Antagonist (Spantide) | Rat | Enhanced hormonal response (ACTH, Corticosterone) to ether stress | nih.gov |

Mechanistic Involvement in Neuroimmune Axis Regulation

The compound (D-Ala4)-Substance P (4-11) is understood to function within the intricate communication network of the neuroimmune axis, primarily by activating the NK1R. This receptor is not only expressed on neurons but is also found on resident immune cells of the central nervous system (CNS), including microglia and astrocytes, as well as on peripheral immune cells. frontiersin.orgnih.gov This distribution allows SP and its analogues to act as potent immunomodulators, directly influencing inflammatory processes within both the central and peripheral nervous systems.

In the CNS, SP is recognized as a pro-inflammatory mediator capable of exacerbating the immune responses of glial cells. frontiersin.org Studies on primary murine microglia have shown that SP can induce the nuclear translocation of NF-κB, a key transcription factor that governs the expression of inflammatory genes. frontiersin.org While SP alone may not significantly increase cytokine production, it can act synergistically with other inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), to amplify the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgfrontiersin.org Similarly, research on human astrocytes has demonstrated that SP augments the production of inflammatory and neurotoxic mediators in response to pathogenic challenges. nih.gov The expression of the NK1R on these glial cells can be upregulated by inflammatory cytokines, suggesting a positive feedback loop that can intensify neuroinflammation. nih.gov

The mechanistic action of SP involves the activation of intracellular signaling cascades. In dorsal root ganglion neurons, NK1R activation by its agonists triggers SP release through pathways involving mitogen-activated protein (MAP) kinases, protein kinase C (PKC), and cyclooxygenase-2 (COX-2). nih.gov Similar pathways are engaged in immune cells. Activation of the Gq-coupled NK1R leads to the activation of phospholipase C, which in turn generates inositol (B14025) 1,4,5-triphosphate (IP3) and diacyl-glycerol (DAG). mdpi.com This cascade results in the release of intracellular calcium and the activation of downstream signaling molecules like NF-κB, ultimately leading to the transcription and release of cytokines and chemokines. mdpi.comnih.gov

Peripherally, SP modulates a wide array of immune cell functions. It has been shown to stimulate the proliferation of T-lymphocytes and to induce the production of several key cytokines from various immune cells. nih.gov For instance, SP can trigger the release of IL-1, IL-6, and TNF-α from monocytes and macrophages, and interferon-gamma (IFN-γ) from T-cells, thereby shaping the nature of the immune response. researchgate.net

Table 2: Mechanistic Effects of Substance P on Immune Cells

| Cell Type | Stimulus | Key Signaling Pathway | Functional Outcome | Citation |

|---|---|---|---|---|

| Murine Microglia | Substance P | NF-κB | Nuclear translocation of RelA subunit | frontiersin.org |

| Murine Microglia | Substance P + Histamine | N/A | Release of IL-6 and TNF-α | frontiersin.org |

| Human Astrocytes | Substance P + Bacterial Pathogens | N/A | Augmented inflammatory and neurotoxic responses | nih.gov |

| Human T-lymphocytes | Substance P | N/A | Stimulated proliferation; IL-2 upregulation | nih.gov |

| Human Monocytes / Macrophages | Substance P | N/A | Release of IL-1, IL-6, TNF-α | researchgate.net |

| Rat Dorsal Root Ganglion Neurons | NK1R Agonist | MAP Kinase, PKC, COX-2 | Increased Substance P release | nih.gov |

Pharmacological Profile and Research Utility of D Ala4 Substance P 4 11 As a Neurokinin Receptor Antagonist

Characterization of Antagonistic Properties in Cellular Assays

The pharmacological profile of (D-Ala4)-Substance P (4-11) as a neurokinin receptor antagonist has been primarily characterized through in vitro cellular assays. These studies are fundamental in determining the compound's affinity for the receptor and its functional consequences upon binding.

Functional Antagonism in Receptor-Mediated Responses

(D-Ala4)-Substance P (4-11) has been identified as an analog of Substance P that demonstrates inhibitory activity at tachykinin receptors. medchemexpress.com Specifically, in studies using rat brain cortex membranes, (D-Ala4)-Substance P (4-11) was shown to inhibit the binding of radiolabeled ligands for tachykinin receptors. The compound inhibited the binding of 125I-Bolton Hunter-conjugated Substance P with an IC50 value of 0.15 μM. medchemexpress.com It also inhibited the binding of 125I-Bolton Hunter-conjugated Eledoisin, another tachykinin peptide, with an IC50 of 0.5 μM. medchemexpress.com This indicates that (D-Ala4)-Substance P (4-11) can effectively displace the natural ligands from their binding sites on neurokinin receptors present in the brain.

The inhibitory concentrations (IC50) represent the concentration of the antagonist required to inhibit 50% of the specific binding of the radiolabeled agonist. The lower IC50 value for the inhibition of Substance P binding suggests a higher affinity of (D-Ala4)-Substance P (4-11) for the NK1 receptor, the preferred receptor for Substance P.

| Ligand Inhibited | Tissue Preparation | IC50 of (D-Ala4)-Substance P (4-11) |

| 125I-Bolton Hunter-conjugated Substance P | Rat brain cortex membranes | 0.15 μM medchemexpress.com |

| 125I-Bolton Hunter-conjugated Eledoisin | Rat brain cortex membranes | 0.5 μM medchemexpress.com |

Competitive versus Non-Competitive Antagonism Distinction

To fully characterize an antagonist, it is crucial to determine whether its mechanism of action is competitive or non-competitive. A competitive antagonist binds to the same site as the endogenous ligand (agonist) in a reversible manner, and its inhibitory effect can be overcome by increasing the concentration of the agonist. nih.gov A non-competitive antagonist, on the other hand, binds to a different site on the receptor (an allosteric site) or binds irreversibly to the agonist binding site, and its effect cannot be surmounted by increasing the agonist concentration. nih.gov

While direct studies performing a Schild analysis for (D-Ala4)-Substance P (4-11) were not found in the provided search results, research on a closely related analog, [D-Pro4,D-Trp7,9,10]Substance P-4-11, provides strong evidence for a competitive mechanism of action for this class of compounds. In studies using dispersed acini from guinea pig pancreas, this analog caused a parallel rightward shift in the dose-response curve for Substance P-stimulated amylase secretion with no change in the maximal response. pa2online.org Schild plots of these data yielded straight lines with slopes that were not significantly different from unity, which is a hallmark of competitive antagonism. pa2online.org The pA2 value, a measure of the antagonist's potency, can be derived from a Schild plot. nih.gov

In Vivo Antagonistic Efficacy in Animal Models

The in vivo efficacy of a neurokinin receptor antagonist is a critical determinant of its potential as a research tool or therapeutic agent. These studies assess the ability of the antagonist to block the physiological or pathological effects of Substance P or other tachykinins in a living organism.

Blockade of Exogenously Administered Substance P Effects

A key method to demonstrate in vivo antagonism is to show that the compound can block the effects of exogenously administered Substance P. Substance P is a potent vasodilator and can induce neovascularization. researchgate.netmedchemexpress.com Studies on analogs of (D-Ala4)-Substance P (4-11) have demonstrated effective blockade of these effects. For instance, the Substance P antagonist [D-Pro4, D-Trp7,9,Phe11]-SP (4-11) has been shown to block the proliferative action of Substance P on cultured endothelial cells, a key process in neovascularization. researchgate.net Another potent neurokinin NK1 antagonist, [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11), was found to significantly reduce the vasodilatation induced by Substance P. jneurology.com While these studies were not performed with (D-Ala4)-Substance P (4-11) specifically, they suggest that antagonists of this structural class are effective in blocking the in vivo vascular effects of Substance P.

Modulation of Endogenous Tachykinin System Activity

Beyond blocking the effects of exogenously administered agonists, a crucial aspect of an antagonist's profile is its ability to modulate the activity of the endogenous tachykinin system. The tachykinin system, including Substance P and its NK1 receptor, is involved in a wide array of physiological and pathophysiological processes, such as neurogenic inflammation, pain transmission, and mood regulation. wjgnet.comnih.gov

NK1 receptor antagonists are valuable tools to investigate the role of the endogenous tachykinin system in these processes. For example, the administration of NK1 receptor antagonists has been shown to have antidepressant and anxiolytic effects in preclinical models, suggesting a role for the endogenous Substance P system in mood disorders. nih.gov Furthermore, NK1 receptor antagonists can counteract the proliferative effects of Substance P on various cell types, including cancer cells, indicating a role for the endogenous system in tumor progression. nih.govmdpi.com Although specific studies on the modulation of the endogenous tachykinin system by (D-Ala4)-Substance P (4-11) are not detailed in the provided search results, the general findings with other NK1 antagonists highlight the potential of this class of compounds to serve as probes for understanding the physiological functions of endogenous tachykinins.

Applications as a Research Probe for NK1 Receptor Studies and Validation

The specificity and potency of NK1 receptor antagonists make them invaluable research tools for studying the distribution, function, and regulation of the NK1 receptor. These antagonists can be used to validate the role of the NK1 receptor in various biological processes and to identify its involvement in disease states.

The overexpression of the NK1 receptor in certain types of tumors, such as gliomas, has made it a target for both diagnostics and therapeutics. mdpi.com Analogs of Substance P (4-11) have been radiolabeled and used as probes to image and target these tumors. For example, [177Lu]DOTA-SP(4–11) has been synthesized and shown to bind with high affinity to NK1 receptors expressed on a human glioblastoma cell line. mdpi.com This demonstrates the utility of the SP(4-11) scaffold in developing research probes for cancer biology.

Furthermore, NK1 receptor antagonists are instrumental in dissecting the signaling pathways activated by Substance P. By blocking the receptor, researchers can investigate the downstream consequences of NK1 receptor activation, such as the mobilization of intracellular calcium or the activation of specific protein kinases. nih.gov While some effects of Substance P might be mediated through receptor-independent mechanisms, specific antagonists are crucial to differentiate these from receptor-dependent actions. medchemexpress.com The development of potent and selective antagonists, including peptide-based antagonists like the (D-Ala4)-Substance P (4-11) and non-peptide antagonists, has been pivotal in advancing our understanding of the complex roles of the Substance P/NK1 receptor system in health and disease.

Methodological Approaches in Researching D Ala4 Substance P 4 11

Advanced Peptide Synthesis and Purification Techniques for Research Purity

The generation of (D-Ala4)-Substance P (4-11) for research purposes necessitates high-purity synthesis and rigorous purification. The primary method for producing this and other peptide analogs is the solid-phase peptide synthesis (SPPS) method. nih.govfigshare.comrsc.org This automated technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. nih.gov For analogs like (D-Ala4)-Substance P (4-11), a specific D-amino acid (D-Alanine) is incorporated at the desired position instead of its naturally occurring L-isomer.

Following synthesis, the crude peptide is cleaved from the resin, often using strong acids like liquid hydrogen fluoride (B91410) (HF). nih.gov The resulting product is a mixture containing the target peptide along with truncated sequences and other impurities. Therefore, a multi-step purification process is critical. This typically involves:

Gel Filtration: This technique separates molecules based on their size, effectively removing smaller and larger impurities from the desired peptide fragment. nih.gov

Ion-Exchange Chromatography: This method separates peptides based on their net charge, further refining the product. nih.govcdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique that provides high-resolution separation based on the peptide's hydrophobicity, leading to a highly purified final product. nih.gov

The purity of the synthesized (D-Ala4)-Substance P (4-11) is then confirmed through various analytical techniques, including thin-layer chromatography, paper electrophoresis, and amino acid analysis. nih.gov

High-Throughput Receptor Binding and Functional Assays

To understand the interaction of (D-Ala4)-Substance P (4-11) with its target, the neurokinin-1 (NK1) receptor, researchers employ high-throughput screening (HTS) methods. researchgate.net These assays allow for the rapid testing of numerous compounds, including various substance P analogs. nih.gov

Receptor Binding Assays are fundamental to determining the affinity of (D-Ala4)-Substance P (4-11) for the NK1 receptor. These assays often use a radiolabeled version of substance P, such as [³H]SP or [¹²⁵I]SP, which binds to cells or membranes expressing the NK1 receptor. nih.govmdpi.com The ability of (D-Ala4)-Substance P (4-11) to displace the radiolabeled ligand is then measured, providing a quantitative measure of its binding affinity (Ki). mdpi.com

Functional Assays assess the biological consequence of the compound binding to the receptor. These can include:

Calcium Mobilization Assays: The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers an increase in intracellular calcium levels. nih.govresearchgate.net Using fluorescent dyes that are sensitive to calcium, researchers can measure the change in fluorescence upon application of (D-Ala4)-Substance P (4-11) to cells expressing the NK1 receptor. nih.govresearchgate.net This helps to determine if the compound acts as an agonist (activator) or antagonist (blocker) of the receptor.

Aequorin Luminescence Assays: This is another method to detect changes in intracellular calcium. nih.gov Cells expressing the NK1 receptor are also engineered to express apoaequorin. In the presence of its cofactor, coelenterazine, aequorin emits light when it binds to calcium. nih.gov

Inositol (B14025) Phosphate Accumulation Assays: Activation of the NK1 receptor also leads to the production of inositol phosphates, which act as second messengers. Measuring the accumulation of these molecules provides another readout of receptor activation. creative-biolabs.com

These high-throughput assays are crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to the peptide to understand how these changes affect its binding and function. nih.gov

Primary Cell Culture and Immortalized Cell Line Models for In Vitro Studies

In vitro studies using cultured cells are indispensable for investigating the cellular and molecular effects of (D-Ala4)-Substance P (4-11).

Immortalized Cell Lines that are genetically engineered to express the NK1 receptor are commonly used. mdpi.comnih.gov A frequent choice is the Chinese Hamster Ovary (CHO) cell line, which can be stably transfected to express the human NK1 receptor. mdpi.comnih.gov Human glioblastoma cell lines, such as U373MG, which endogenously express the NK1 receptor, are also valuable models. mdpi.combrieflands.com These cell lines provide a consistent and reproducible system for conducting receptor binding and functional assays. mdpi.com

Primary Cell Cultures offer a model that more closely resembles the in vivo environment. For neurobiological studies of substance P analogs, primary cultures of neurons, such as those from the dorsal root ganglion (DRG), are utilized. frontiersin.org These neurons can be isolated and maintained in culture, allowing for the direct examination of the effects of (D-Ala4)-Substance P (4-11) on neuronal function. frontiersin.org Human neuronal cell lines, like the NT2-N line, which express both substance P and the NK-1R, also serve as a valuable tool for studying the SP-NK-1R pathway in a human neuronal context. nih.gov

Electrophysiological Techniques for Neuronal Activity Assessment (e.g., Patch-Clamp)

To directly measure the effects of (D-Ala4)-Substance P (4-11) on the electrical properties of neurons, researchers use electrophysiological techniques, with the whole-cell patch-clamp method being a cornerstone. nih.govfrontiersin.org This powerful technique allows for the recording of ionic currents across the entire cell membrane of a single neuron. frontiersin.org

In a typical experiment, a glass micropipette with a very fine tip is sealed onto the membrane of a neuron in a brain slice or in culture. frontiersin.org This allows the researcher to control the membrane potential of the cell (voltage-clamp) and measure the currents that flow through ion channels, or to measure changes in the membrane potential (current-clamp) in response to stimuli. frontiersin.org

By applying (D-Ala4)-Substance P (4-11) to the neuron while recording, researchers can determine if the compound modulates the activity of specific ion channels, such as potassium or calcium channels, and how it alters neuronal excitability, for instance, by causing depolarization and the firing of action potentials. frontiersin.orgjneurosci.org Studies have shown that substance P itself can increase neuronal excitability by inhibiting potassium channels. frontiersin.org Patch-clamp recordings can reveal whether (D-Ala4)-Substance P (4-11) mimics or blocks these effects.

Behavioral Phenotyping Methodologies in Animal Models for Mechanistic Insights

To understand the physiological and behavioral consequences of modulating the substance P system with analogs like (D-Ala4)-Substance P (4-11), researchers turn to animal models. These studies are critical for gaining mechanistic insights into the role of the NK1 receptor in processes like anxiety and pain. mdpi.com

Commonly used animal models include rats and mice. mdpi.comnih.gov To assess anxiety-like behaviors, researchers utilize tests such as the elevated plus maze . pnas.org This apparatus consists of two open arms and two enclosed arms. A reduction in the time spent in the open arms is interpreted as anxiogenic-like behavior. pnas.org Studies have shown that microinjections of substance P into specific brain regions, like the medial amygdala, can induce anxiety-like effects, while NK1 receptor antagonists can block these effects. pnas.org

For studying the role of substance P in depression-like states, the forced swim test is often employed. psu.edu In this test, increased immobility time is considered a measure of behavioral despair. psu.edu The effects of NK1 receptor antagonists on this behavior have been investigated in animal models of depression. psu.edu

Nociception, or the sensory perception of pain, is another area where substance P analogs are studied. Various models of pain, including those induced by chemical irritants or nerve injury, are used to assess the analgesic or hyperalgesic effects of these compounds. elifesciences.orgelifesciences.org

Molecular Biology and Genetic Tools for Receptor Expression and Knockdown Studies

Molecular biology and genetic tools are fundamental to dissecting the precise role of the NK1 receptor in mediating the effects of (D-Ala4)-Substance P (4-11).

Receptor Expression: To create the cell line models mentioned earlier, the gene encoding the NK1 receptor (TACR1) is cloned into an expression vector. nih.govagriculturejournals.cz This vector is then introduced into host cells (transfection), leading to the expression of the receptor on the cell surface. nih.gov This allows for the study of the human receptor in a controlled cellular environment.

Gene Expression Analysis: Techniques like reverse transcription-polymerase chain reaction (RT-PCR) are used to measure the levels of mRNA for the NK1 receptor in different tissues and cell types. nih.govagriculturejournals.cz This provides information on where the receptor is expressed and whether its expression is altered under different physiological or pathological conditions. oup.com

Gene Knockdown and Knockout: To definitively establish the role of the NK1 receptor, genetic manipulation techniques are employed. RNA interference (RNAi) , using small interfering RNAs (siRNAs), can be used to temporarily "knock down" or reduce the expression of the TACR1 gene in cultured cells. This allows researchers to observe if the effects of (D-Ala4)-Substance P (4-11) are diminished or abolished in the absence of the receptor.

Knockout mice , in which the gene for the NK1 receptor has been permanently deleted, are also a powerful tool. pnas.org By comparing the responses of these mice to those of wild-type mice, researchers can determine which physiological processes are dependent on the NK1 receptor. pnas.org For instance, studies using NK1R knockout mice have been instrumental in understanding the role of substance P in inflammation. pnas.org

Immunohistochemical and Imaging Techniques for Receptor Localization and Expression Profiling

Visualizing the location and distribution of the NK1 receptor is crucial for understanding where (D-Ala4)-Substance P (4-11) might exert its effects in the brain and other tissues.

Immunohistochemistry (IHC) is a widely used technique for this purpose. tandfonline.comnih.govfrontiersin.org This method uses antibodies that specifically bind to the NK1 receptor protein. frontiersin.org Tissue sections are incubated with this primary antibody, which is then detected by a secondary antibody linked to an enzyme or a fluorescent tag. frontiersin.org This allows for the microscopic visualization of the cells and subcellular compartments that express the NK1 receptor. IHC studies have revealed a high density of NK1 receptors in brain regions involved in stress and emotion, as well as in the spinal cord where they are involved in pain transmission. tandfonline.comnih.gov

Autoradiography is another imaging technique that has been used to map the distribution of NK1 receptors. nih.gov This involves incubating tissue sections with a radiolabeled ligand for the NK1 receptor and then exposing the tissue to a photographic film. The resulting image reveals the density of binding sites.

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization of NK1 receptors in the living human brain. nih.govpsychiatrist.com This technique requires the development of a specific PET tracer, a radiolabeled molecule that can cross the blood-brain barrier and bind to NK1 receptors. nih.gov PET imaging has been used to study receptor occupancy by NK1 receptor antagonists in clinical trials and to investigate the role of the substance P system in conditions like depression. nih.govpsychiatrist.com

Future Directions and Emerging Research Avenues for D Ala4 Substance P 4 11

Exploration of Novel Receptor Interactions Beyond Canonical NK Receptors

While the tachykinin neurokinin (NK) receptors are the primary targets of Substance P and its analogs, emerging evidence suggests a broader interaction landscape. Future research should prioritize the investigation of (D-Ala4)-Substance P (4-11) binding to and modulation of non-canonical receptors.

Recent studies have highlighted that the biological activity of Substance P fragments can be dissociated from classical NK receptor activation. For instance, the N-terminus of Substance P, which is structurally distinct from the C-terminal fragment that (D-Ala4)-Substance P (4-11) mimics, is crucial for activating Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells. nih.gov This finding opens the possibility that C-terminal fragments and their analogs might also possess unique affinities for other, as-yet-unidentified receptors.

Furthermore, Substance P can induce the release of other signaling molecules, such as the pro-inflammatory cytokine Macrophage Migration Inhibitory Factor (MIF). MIF, in turn, can interact with non-canonical receptors like CXCR2 and CXCR4. plos.org Investigating whether (D-Ala4)-Substance P (4-11) can indirectly influence these pathways through the induction of intermediate signaling molecules is a promising avenue of research.

Table 1: Potential Non-Canonical Receptor Interactions for Substance P Analogs

| Receptor Family | Potential Interaction Mechanism | Research Focus for (D-Ala4)-Substance P (4-11) |

| Mas-related G protein-coupled receptors (MRGPRs) | Direct binding and activation, potentially mediated by different structural motifs than NK receptors. | Screening for binding affinity and functional activity at various MRGPR subtypes. |

| Chemokine receptors (e.g., CXCR2, CXCR4) | Indirect modulation via the release of other signaling molecules like MIF. | Investigating the ability of the analog to induce MIF release and subsequent chemokine receptor activation. |

| Orphan G protein-coupled receptors | Identification of novel, previously uncharacterized receptors for Substance P fragments. | High-throughput screening assays to identify novel binding partners. |

Investigation of Post-Translational Modifications and Metabolic Pathways

A critical limitation for the therapeutic application of neuropeptides is their rapid in vivo degradation. mdpi.com Understanding the metabolic fate of (D-Ala4)-Substance P (4-11) is essential for interpreting experimental results and for the design of more stable and effective analogs.

Substance P is known to be rapidly cleaved by various proteases, leading to C-terminal truncation. nih.gov The D-alanine substitution in (D-Ala4)-Substance P (4-11) is intended to confer greater resistance to enzymatic degradation. However, the precise metabolic pathways and the full extent of its increased stability remain to be fully elucidated.

Future research should focus on identifying the specific proteases that metabolize (D-Ala4)-Substance P (4-11) and characterizing its metabolic byproducts. nih.gov Additionally, exploring the potential for other post-translational modifications, such as phosphorylation or glycosylation, could reveal novel mechanisms for regulating the activity and signaling of this peptide. nih.govfrontiersin.orgmdpi.comaginganddisease.orgfrontiersin.org

Development of Advanced Delivery Systems for Targeted Research Applications

The utility of (D-Ala4)-Substance P (4-11) as a research tool is often hampered by its limited ability to cross biological barriers, most notably the blood-brain barrier (BBB). mums.ac.ir The development of advanced delivery systems is crucial for enabling targeted and sustained delivery to specific tissues and cell populations.

Nanocarriers have emerged as a promising strategy for enhancing the delivery of neuropeptides to the central nervous system. researchgate.netunikore.itconsensus.app These systems can protect the peptide from degradation, improve its bioavailability, and facilitate transport across the BBB. mums.ac.ir

Table 2: Advanced Delivery Systems for (D-Ala4)-Substance P (4-11)

| Delivery System | Description | Potential Advantages for Research Applications |

| Polymeric Nanoparticles | Biodegradable polymers encapsulating the peptide. mums.ac.ir | Controlled release kinetics, protection from enzymatic degradation, potential for surface functionalization for targeting. mums.ac.ir |

| Liposomes | Vesicles composed of lipid bilayers. | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic molecules. |

| Micelles | Self-assembling amphiphilic structures. mums.ac.ir | Small size, ease of preparation. mums.ac.ir |

| Peptide-Drug Conjugates (PDCs) | Covalent attachment of the peptide to a carrier molecule. nih.gov | Improved stability and pharmacokinetic properties. nih.gov |

These delivery systems could be further enhanced by conjugation with specific ligands that target receptors expressed on the BBB or on specific cell types within the brain, thereby achieving highly targeted delivery. mums.ac.ir

Computational Modeling and Rational Design Based on (D-Ala4)-Substance P (4-11) Scaffold

Computational modeling techniques have become indispensable tools in modern drug discovery and design. mdpi.comnih.govopenmedicinalchemistryjournal.com Applying these methods to the (D-Ala4)-Substance P (4-11) scaffold can provide valuable insights into its structure-activity relationships and guide the rational design of novel, more potent, and selective analogs.

Molecular docking and molecular dynamics simulations can be used to model the interaction of (D-Ala4)-Substance P (4-11) with its receptors at an atomic level. nih.govnih.gov This can help to identify the key amino acid residues involved in binding and activation, and to predict how modifications to the peptide sequence will affect its pharmacological properties. nih.gov

Pharmacophore modeling can be used to develop a three-dimensional representation of the essential features required for biological activity. nih.gov This "pharmacophore" can then be used to screen virtual libraries of compounds to identify novel, non-peptidic molecules that mimic the activity of (D-Ala4)-Substance P (4-11) but may have improved pharmacokinetic properties. nih.gov

Exploration of (D-Ala4)-Substance P (4-11) in Unexplored Neurobiological Systems in Preclinical Contexts

The known biological activities of Substance P and its fragments suggest that (D-Ala4)-Substance P (4-11) may have unappreciated roles in a variety of neurobiological systems. Preclinical studies are warranted to explore the effects of this analog in novel contexts.

For example, C-terminal fragments of Substance P have been shown to enhance dopamine (B1211576) release in the nucleus accumbens, a key region of the brain's reward circuitry. nih.gov This raises the possibility that (D-Ala4)-Substance P (4-11) could modulate reward-related behaviors and may be a useful tool for studying addiction and motivational disorders.

Furthermore, Substance P is implicated in a wide range of physiological and pathophysiological processes, including inflammation, pain, and tissue repair. wikipedia.orgfrontiersin.orgresearchgate.netresearchgate.net Investigating the effects of (D-Ala4)-Substance P (4-11) in preclinical models of these conditions could reveal novel therapeutic avenues.

Q & A

Q. What experimental models are most appropriate for evaluating the pharmacological activity of (D-Ala⁴)-Substance P (4-11)?

Methodological Answer:

- In vitro models : Use competitive receptor binding assays with radiolabeled Substance P (e.g., ³H-SP) to measure NK1 receptor affinity. Cell-based calcium mobilization assays (e.g., FLIPR® systems) can quantify functional efficacy via intracellular Ca²⁺ flux .

- In vivo models : Rodent behavioral assays (e.g., scratching, licking, or biting responses induced by intrathecal injection) are standard for CNS activity. For peripheral effects, guinea pig ileum contraction or rat salivary secretion assays are validated .

Q. How does the C-terminal sequence of (D-Ala⁴)-Substance P (4-11) contribute to its agonist activity at NK1 receptors?

Methodological Answer:

- The conserved C-terminal motif Phe-Phe-Gly-Leu-Met-NH₂ is critical for receptor binding. Perform alanine scanning mutagenesis on NK1 receptors to identify residues critical for interaction. Compare binding kinetics (e.g., , ) of native SP and (D-Ala⁴)-SP (4-11) using surface plasmon resonance (SPR) .

Q. What is the significance of the reported IC₅₀ value (15 nM) for (D-Ala⁴)-Substance P (4-11) at NK1 receptors?

Methodological Answer:

- The IC₅₀ reflects potency relative to endogenous SP (which has lower activity). Use competitive displacement assays with ³H-SP and HEK-293 cells expressing NK1 receptors. Normalize data to SP’s maximal response to calculate relative efficacy. Validate with concentration-response curves in functional assays (e.g., IP₃ accumulation) .

Advanced Research Questions

Q. How do structural modifications like D-amino acid substitution in (D-Ala⁴)-Substance P (4-11) influence its metabolic stability and receptor binding kinetics?

Methodological Answer:

- Metabolic stability : Incubate the peptide with plasma or tissue homogenates, and quantify degradation via HPLC or mass spectrometry. Compare half-life () to native SP.

- Receptor binding : Use stopped-flow fluorescence to measure association/dissociation rates. D-Ala⁴ reduces enzymatic cleavage by dipeptidyl aminopeptidases, enhancing bioavailability in vivo .

Q. What methodological considerations are critical when designing dose-response studies for (D-Ala⁴)-Substance P (4-11) in CNS vs peripheral models?

Methodological Answer:

- CNS studies : Account for blood-brain barrier (BBB) penetration by administering peptides intracerebroventricularly (ICV) or using BBB-permeabilizing agents. Monitor locomotor activity to differentiate central vs peripheral effects.

- Peripheral models : Pre-treat animals with peptidase inhibitors (e.g., phosphoramidon) to prevent peptide degradation. Include NK1-selective antagonists (e.g., L-733,060) to confirm receptor specificity .

Q. How can researchers resolve discrepancies in bioactivity data for (D-Ala⁴)-Substance P (4-11) across tissue preparations (e.g., guinea pig ileum vs rat salivary secretion)?

Methodological Answer:

- Tissue-specific factors : Test for receptor isoform expression (e.g., NK1A vs NK1B) via qPCR or Western blot. Use organ bath setups with controlled enzymatic environments (e.g., aprotinin to inhibit serine proteases).

- Assay standardization : Normalize responses to a reference agonist (e.g., SP) in each preparation. Apply statistical models (e.g., two-way ANOVA) to quantify tissue-dependent variability .

Q. What synthesis and purification strategies optimize yield and purity of (D-Ala⁴)-Substance P (4-11)?

Methodological Answer:

- Solid-phase synthesis : Use Fmoc chemistry with MBHA resin. Incorporate D-Ala⁴ during coupling to ensure stereochemical integrity.

- Cleavage and purification : Cleave with TFA:H₂O:TIS (95:2.5:2.5) to minimize oxidation of methionine. Purify via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient). Validate purity (>95%) with MALDI-TOF MS .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on the activity of N-terminal vs C-terminal fragments of Substance P analogs?

Methodological Answer:

- Systematic comparison : Test equimolar concentrations of N-terminal (SP 1-4) and C-terminal (SP 4-11) fragments in parallel assays (e.g., calcium imaging, GTPγS binding).

- Mechanistic studies : Use confocal microscopy to track fragment localization in receptor-transfected cells. Cross-reference with mutagenesis data to identify binding domains .

Q. What statistical approaches are recommended for analyzing dose-response variability in peptide activity assays?

Methodological Answer:

- Non-linear regression : Fit data to a sigmoidal dose-response model (variable slope) using software like GraphPad Prism. Report , Hill coefficient, and .

- Error handling : Use replicate experiments () and apply Grubbs’ test to exclude outliers. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.